An In-Depth Technical Guide to the Physicochemical Properties of 5,7-Dichloroimidazo[1,2-c]pyrimidine
An In-Depth Technical Guide to the Physicochemical Properties of 5,7-Dichloroimidazo[1,2-c]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
5,7-Dichloroimidazo[1,2-c]pyrimidine is a halogenated heterocyclic compound belonging to the imidazopyrimidine class of molecules. This scaffold is of significant interest in medicinal chemistry due to its structural analogy to purines, rendering it a versatile building block for the design of novel therapeutic agents. The presence of two chlorine atoms on the pyrimidine ring profoundly influences the molecule's physicochemical properties, reactivity, and potential for further functionalization. This technical guide provides a comprehensive overview of the known physicochemical properties, structural characteristics, synthesis, and reactivity of 5,7-Dichloroimidazo[1,2-c]pyrimidine, offering valuable insights for its application in research and drug discovery.
Introduction
Imidazo[1,2-c]pyrimidines are a class of fused nitrogen-bridged heterocyclic compounds that have garnered considerable attention in the pharmaceutical industry. Their structural similarity to endogenous purines allows them to interact with a wide range of biological targets, leading to diverse pharmacological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties. The 5,7-dichloro-substituted analog, in particular, serves as a key intermediate for the synthesis of more complex molecules through nucleophilic substitution of its chlorine atoms. Understanding the fundamental physicochemical properties of this core structure is paramount for predicting its behavior in biological systems and for designing efficient synthetic strategies.
Molecular Structure and Properties
The structural and electronic properties of 5,7-Dichloroimidazo[1,2-c]pyrimidine are dictated by the fusion of the electron-rich imidazole ring with the electron-deficient dichloropyrimidine ring.
Structural Formula and Basic Information
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IUPAC Name: 5,7-dichloroimidazo[1,2-c]pyrimidine
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CAS Number: 85989-61-3
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Molecular Formula: C₆H₃Cl₂N₃
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Appearance: Off-white to light yellow solid.
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Storage: Should be stored under an inert gas (nitrogen or argon) at 2-8°C.
Table 1: Core Physicochemical Properties of 5,7-Dichloroimidazo[1,2-c]pyrimidine
| Property | Value | Source |
| Molecular Weight | 188.01 g/mol | |
| Appearance | Off-white to light yellow solid | Commercial supplier data |
| Predicted pKa | 1.91 ± 0.30 | |
| Storage Conditions | 2-8°C under inert gas |
Spectroscopic Characterization
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¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the three protons on the imidazo[1,2-c]pyrimidine core. The chemical shifts will be influenced by the electron-withdrawing nature of the chlorine atoms and the aromatic system.
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¹³C NMR: The carbon NMR spectrum will display six distinct signals for the carbon atoms of the bicyclic system. The carbons attached to the chlorine atoms (C5 and C7) are expected to be significantly deshielded.
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Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak (M+) corresponding to the molecular weight of the compound, with a characteristic isotopic pattern due to the presence of two chlorine atoms.
Synthesis of 5,7-Dichloroimidazo[1,2-c]pyrimidine
The synthesis of the imidazo[1,2-c]pyrimidine scaffold generally involves the condensation of a 2-aminopyrimidine derivative with an α-halocarbonyl compound or its equivalent. For 5,7-Dichloroimidazo[1,2-c]pyrimidine, a plausible synthetic route starts from a suitably substituted pyrimidine.
General Synthetic Approach
A common method for the synthesis of the related imidazo[1,2-a]pyrimidine core is the Chichibabin reaction, which involves the reaction of a 2-aminopyrimidine with an α-haloketone. Adapting this for the imidazo[1,2-c]pyrimidine system, a potential precursor is 2-amino-4,6-dichloropyrimidine.
An An-Depth Technical Guide to the Physicochemical Properties of 5,7-Dichloroimidazo[1,2-c]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
5,7-Dichloroimidazo[1,2-c]pyrimidine is a halogenated heterocyclic compound belonging to the imidazopyrimidine class of molecules. This scaffold is of significant interest in medicinal chemistry due to its structural analogy to purines, rendering it a versatile building block for the design of novel therapeutic agents. The presence of two chlorine atoms on the pyrimidine ring profoundly influences the molecule's physicochemical properties, reactivity, and potential for further functionalization. This technical guide provides a comprehensive overview of the known physicochemical properties, structural characteristics, synthesis, and reactivity of 5,7-Dichloroimidazo[1,2-c]pyrimidine, offering valuable insights for its application in research and drug discovery.
Introduction
Imidazo[1,2-c]pyrimidines are a class of fused nitrogen-bridged heterocyclic compounds that have garnered considerable attention in the pharmaceutical industry. Their structural similarity to endogenous purines allows them to interact with a wide range of biological targets, leading to diverse pharmacological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties. The 5,7-dichloro-substituted analog, in particular, serves as a key intermediate for the synthesis of more complex molecules through nucleophilic substitution of its chlorine atoms. Understanding the fundamental physicochemical properties of this core structure is paramount for predicting its behavior in biological systems and for designing efficient synthetic strategies.
Molecular Structure and Properties
The structural and electronic properties of 5,7-Dichloroimidazo[1,2-c]pyrimidine are dictated by the fusion of the electron-rich imidazole ring with the electron-deficient dichloropyrimidine ring.
Structural Formula and Basic Information
-
IUPAC Name: 5,7-dichloroimidazo[1,2-c]pyrimidine
-
CAS Number: 85989-61-3
-
Molecular Formula: C₆H₃Cl₂N₃
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Appearance: Off-white to light yellow solid.
-
Storage: Should be stored under an inert gas (nitrogen or argon) at 2-8°C.
Table 1: Core Physicochemical Properties of 5,7-Dichloroimidazo[1,2-c]pyrimidine
| Property | Value | Source |
| Molecular Weight | 188.01 g/mol | |
| Appearance | Off-white to light yellow solid | Commercial supplier data |
| Predicted pKa | 1.91 ± 0.30 | |
| Storage Conditions | 2-8°C under inert gas |
Spectroscopic Characterization
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the three protons on the imidazo[1,2-c]pyrimidine core. The chemical shifts will be influenced by the electron-withdrawing nature of the chlorine atoms and the aromatic system.
-
¹³C NMR: The carbon NMR spectrum will display six distinct signals for the carbon atoms of the bicyclic system. The carbons attached to the chlorine atoms (C5 and C7) are expected to be significantly deshielded.
-
Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak (M+) corresponding to the molecular weight of the compound, with a characteristic isotopic pattern due to the presence of two chlorine atoms.
Synthesis of 5,7-Dichloroimidazo[1,2-c]pyrimidine
The synthesis of the imidazo[1,2-c]pyrimidine scaffold generally involves the condensation of a 2-aminopyrimidine derivative with an α-halocarbonyl compound or its equivalent. For 5,7-Dichloroimidazo[1,2-c]pyrimidine, a plausible synthetic route starts from a suitably substituted pyrimidine.
General Synthetic Approach
A common method for the synthesis of the related imidazo[1,2-a]pyrimidine core is the Chichibabin reaction, which involves the reaction of a 2-aminopyrimidine with an α-haloketone. Adapting this for the imidazo[1,2-c]pyrimidine system, a potential precursor is 2-amino-4,6-dichloropyrimidine.
The synthesis of 2-amino-4,6-dichloropyrimidine can be achieved by reacting 2-amino-4,6-dihydroxypyrimidine with an excess of phosphorus oxychloride in the presence of an acid-trapping agent like triethylamine.
Caption: Plausible synthetic route to 5,7-Dichloroimidazo[1,2-c]pyrimidine.
Physicochemical Characterization
A thorough understanding of the physicochemical properties of 5,7-Dichloroimidazo[1,2-c]pyrimidine is crucial for its application in drug discovery and development.
Solubility
The solubility of a compound is a critical parameter that affects its absorption, distribution, and formulation. The presence of two chlorine atoms and the fused heterocyclic system suggests that 5,7-Dichloroimidazo[1,2-c]pyrimidine is likely to be poorly soluble in water and more soluble in organic solvents.
Experimental Protocol for Solubility Determination:
A standard shake-flask method can be employed to determine the solubility of 5,7-Dichloroimidazo[1,2-c]pyrimidine in various solvents.
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Preparation of Saturated Solution: Add an excess amount of the compound to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed vial.
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Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
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Phase Separation: Centrifuge the suspension to separate the undissolved solid.
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Quantification: Carefully withdraw a known volume of the supernatant, dilute it appropriately, and determine the concentration of the dissolved compound using a suitable analytical technique such as UV-Vis spectroscopy or HPLC.
Acidity/Basicity (pKa)
The pKa value provides insight into the ionization state of a molecule at a given pH. The imidazo[1,2-c]pyrimidine system contains nitrogen atoms that can be protonated. A predicted pKa value for 5,7-Dichloroimidazo[1,2-c]pyrimidine is 1.91 ± 0.30, indicating it is a weak base.
Experimental Protocol for pKa Determination:
Potentiometric titration is a reliable method for determining the pKa of weakly basic compounds.
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Sample Preparation: Dissolve a precisely weighed amount of 5,7-Dichloroimidazo[1,2-c]pyrimidine in a suitable solvent system (e.g., a mixture of water and a co-solvent like methanol or DMSO to ensure solubility).
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Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) while monitoring the pH using a calibrated pH meter.
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Data Analysis: Plot the pH of the solution against the volume of titrant added. The pKa can be determined from the midpoint of the titration curve or by analyzing the first derivative of the curve.
Lipophilicity (LogP)
Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP), is a key determinant of a drug's pharmacokinetic properties. While no experimental LogP value is available for 5,7-Dichloroimidazo[1,2-c]pyrimidine, its lipophilicity is expected to be significant due to the presence of the two chlorine atoms.
Experimental Protocol for LogP Determination (Shake-Flask Method):
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Solvent Preparation: Pre-saturate n-octanol with water and water with n-octanol.
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Partitioning: Dissolve a known amount of the compound in one of the phases and add a known volume of the other phase.
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Equilibration: Shake the mixture vigorously for a set period to allow for partitioning between the two phases.
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Phase Separation: Separate the two phases by centrifugation.
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Quantification: Determine the concentration of the compound in each phase using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).
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Calculation: The LogP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Chemical Reactivity
The reactivity of 5,7-Dichloroimidazo[1,2-c]pyrimidine is dominated by the two chlorine atoms on the pyrimidine ring, which are susceptible to nucleophilic aromatic substitution (SNAr).
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyrimidine ring, further enhanced by the two chlorine atoms, makes positions 5 and 7 prone to attack by nucleophiles. This reactivity is a cornerstone for the chemical modification of this scaffold.
The general reactivity order for nucleophilic substitution on dichloropyrimidines often favors the C4/C6 positions over the C2 position. In the case of 5,7-dichloroimidazo[1,2-c]pyrimidine, both chlorine atoms are at positions analogous to C4/C6 of a simple pyrimidine, making them reactive sites. The regioselectivity of the substitution will depend on the nature of the nucleophile and the reaction conditions.
Caption: General scheme for nucleophilic substitution on the 5,7-Dichloroimidazo[1,2-c]pyrimidine core.
Potential Applications in Drug Discovery
The 5,7-dichloroimidazo[1,2-c]pyrimidine scaffold is a valuable starting point for the synthesis of libraries of compounds for high-throughput screening. The ability to introduce diverse functionalities at the 5 and 7 positions allows for the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.
Derivatives of the imidazo[1,2-c]pyrimidine core have been investigated for a range of therapeutic applications, including as kinase inhibitors. For instance, imidazo[1,2-c]pyrimidine derivatives have been identified as potent inhibitors of spleen tyrosine kinase (Syk) and zeta-associated protein kinase of 70 kDa (ZAP-70), which are key players in inflammatory and autoimmune diseases.
Conclusion
5,7-Dichloroimidazo[1,2-c]pyrimidine is a heterocyclic compound with significant potential in medicinal chemistry. Its physicochemical properties, particularly its reactivity towards nucleophiles, make it an attractive scaffold for the synthesis of diverse molecular libraries. While experimental data on the parent compound is limited, this guide provides a framework for its characterization and utilization in research and drug discovery. Further studies to fully elucidate its physicochemical properties and biological activity are warranted.
References
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